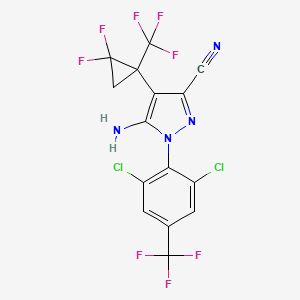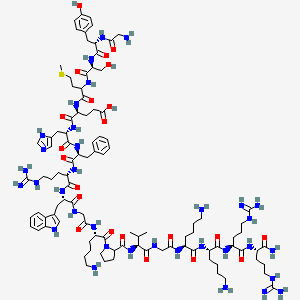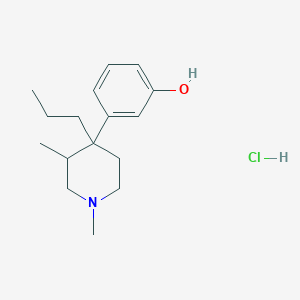
Methylsamidorphan Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylsamidorphan chloride is a chemical compound that functions primarily as a μ-opioid receptor antagonist. It is structurally related to samidorphan, a novel opioid-system modulator. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of opioid-induced constipation and other nervous system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylsamidorphan chloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving cyclization and functional group transformations.
Functional Group Modifications: The core structure undergoes further modifications to introduce the desired functional groups, such as the methyl and chloride groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Methylsamidorphan chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine and bromine, are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Methylsamidorphan chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study opioid receptor interactions and to develop new opioid receptor antagonists.
Biology: The compound is used in biological studies to investigate the role of opioid receptors in various physiological processes.
Medicine: this compound is being explored for its potential therapeutic applications, particularly in the treatment of opioid-induced constipation and other nervous system disorders.
Mechanism of Action
Methylsamidorphan chloride exerts its effects primarily by antagonizing the μ-opioid receptor. This receptor is involved in pain modulation, reward, and addictive behaviors. By blocking the μ-opioid receptor, this compound can reduce the effects of opioid agonists, such as morphine and heroin. Additionally, it has partial agonist activity at the κ-opioid receptor and δ-opioid receptor, which may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Samidorphan: A structurally related compound with similar opioid receptor antagonistic properties.
Naltrexone: Another opioid receptor antagonist used in the treatment of opioid addiction and alcohol dependence.
Buprenorphine: A mixed μ-opioid receptor partial agonist and κ-opioid receptor antagonist used in the treatment of opioid addiction.
Uniqueness: Methylsamidorphan chloride is unique due to its specific structural modifications, which enhance its affinity for opioid receptors and improve its pharmacokinetic properties. Compared to similar compounds, it has a higher oral bioavailability and a longer half-life, making it an attractive candidate for therapeutic use .
Properties
CAS No. |
1118885-67-8 |
|---|---|
Molecular Formula |
C22H29ClN2O4 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
(1R,9R,10S,17R)-17-(cyclopropylmethyl)-3,10-dihydroxy-17-methyl-13-oxo-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide;chloride |
InChI |
InChI=1S/C22H28N2O4.ClH/c1-24(12-13-2-3-13)9-8-21-11-15(25)6-7-22(21,28)17(24)10-14-4-5-16(20(23)27)19(26)18(14)21;/h4-5,13,17,28H,2-3,6-12H2,1H3,(H2-,23,26,27);1H/t17-,21-,22-,24-;/m1./s1 |
InChI Key |
JUQZWTLIXTTXHP-DWXUHONMSA-N |
Isomeric SMILES |
C[N@@+]1(CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5.[Cl-] |
Canonical SMILES |
C[N+]1(CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



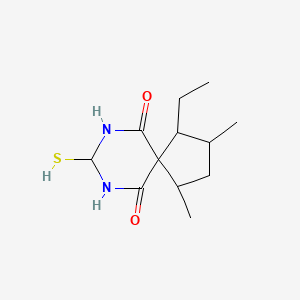

![1-[(1R,9S,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B10859505.png)
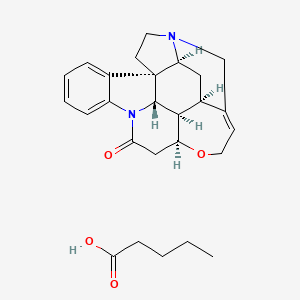
![1-(4-Hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl)-6-methylheptan-3-one](/img/structure/B10859552.png)


![N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride](/img/structure/B10859577.png)
